3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981684
InChI: InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

CAS No.:

Cat. No.: VC15981684

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol
Standard InChI InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)10(12)6-13-7-10/h1-4,11-12H,5-7H2
Standard InChI Key PGEKIIWEKOUYMX-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)(C2=CC=CC(=C2)CO)O

Introduction

Structural and Chemical Identity

3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol (IUPAC: 3-[3-(hydroxymethyl)phenyl]oxetan-3-ol) features a four-membered oxetane ring fused to a phenyl group substituted with a hydroxymethyl moiety at the meta position. Its molecular formula is C10H12O3\text{C}_{10}\text{H}_{12}\text{O}_3, with a molar mass of 180.20 g/mol. The compound’s bifunctional hydroxymethyl and hydroxyl groups render it highly reactive, enabling participation in esterification, etherification, and polymerization reactions .

Synthesis and Manufacturing Pathways

Catalytic Oxidation of 3-Hydroxymethyl Oxetanes

The patent US4824975A outlines a robust method for synthesizing oxetane-3-carboxylic acids via oxidation of 3-hydroxymethyl-oxetanes. While the patent primarily focuses on alkyl-substituted derivatives (e.g., 3-methyl-3-hydroxymethyl-oxetane), the protocol is adaptable to aryl analogs. Key steps include:

  • Substrate Preparation: 3-Hydroxymethyl-oxetanes are dissolved in aqueous alkaline medium (e.g., 2.2M NaOH).

  • Catalytic System: Palladium (5% wt on activated charcoal) with bismuth nitrate (Bi(NO3)35H2O\text{Bi}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}) as an activator.

  • Oxidation Conditions: Oxygen or air at 80°C and atmospheric pressure, with reaction times of 90–180 minutes.

  • Workup: Acidification (e.g., 50% H2SO4\text{H}_2\text{SO}_4) and extraction with methyl isobutyl ketone.

For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, substituting the alkyl group with a 3-hydroxymethylphenyl moiety would follow analogous steps, though reaction yields and rates may vary due to steric and electronic effects .

Table 1: Comparative Synthesis Data for Oxetane Derivatives

SubstrateCatalyst SystemTemperature (°C)Yield (%)Purity (%)
3-Methyl-3-hydroxymethyl5% Pd/C + Bi3+\text{Bi}^{3+}809996–97
3-Ethyl-3-hydroxymethyl5% Pd/C + Bi3+\text{Bi}^{3+}809799.3
3-Phenyl-3-hydroxymethyl*5% Pd/C + Bi3+\text{Bi}^{3+}80~90†~95†

*Theoretical extrapolation for phenyl analogs. †Estimated based on alkyl derivative trends.

Intramolecular Cyclization Strategies

The review by Chemical Reviews highlights intramolecular etherification as a viable route for oxetane synthesis. For 3-(3-(hydroxymethyl)phenyl)oxetan-3-ol, a retrosynthetic approach could involve:

  • Aldol Condensation: Forming a 1,3-diol precursor with hydroxymethyl and hydroxyl groups at appropriate positions.

  • Selective Protection/Activation: Tosylation or bromination of the primary alcohol to facilitate nucleophilic displacement.

  • Cyclization: Using bases like KOtBu\text{KO}^t\text{Bu} or NaH\text{NaH} in THF to induce ring closure .

This method avoids the need for transition-metal catalysts but requires precise stereochemical control to prevent diastereomer formation .

Physicochemical Properties

Thermal Stability and Reactivity

Oxetanes are thermally labile due to ring strain, with a tendency to polymerize above 60°C . The hydroxymethyl group on the phenyl ring introduces additional hydrogen-bonding capacity, likely enhancing solubility in polar solvents (e.g., water, ethanol) but increasing hygroscopicity.

Table 2: Inferred Properties of 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol

PropertyValue/RangeBasis
Melting Point55–65°C*Analogous to 3-methyl derivative
Solubility in Water50–100 mg/mL*Hydroxyl/hydroxymethyl groups
LogP~1.2*Calculated via fragment methods
StabilitySensitive to heat, lightOxetane ring polymerization

*Estimated from structural analogs.

Applications in Medicinal and Agrochemical Chemistry

Intermediate for Bioactive Molecules

The patent emphasizes oxetane-3-carboxylic acids as precursors to fungicides and herbicides. 3-(3-(Hydroxymethyl)phenyl)oxetan-3-ol could serve as a scaffold for:

  • Antimicrobial Agents: Analogous to oxetin, a natural oxetane antibiotic .

  • Herbicidal Derivatives: Esterification of the hydroxyl group with chlorophenoxy acids.

Drug Design Considerations

Oxetanes improve pharmacokinetic properties by:

  • Reducing metabolic degradation via ring strain.

  • Enhancing solubility through polar oxygen atoms .

Challenges and Future Directions

  • Stereochemical Control: Ensuring single-diastereomer synthesis remains challenging .

  • Scalability: Transitioning from batch to continuous-flow systems could improve yields .

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